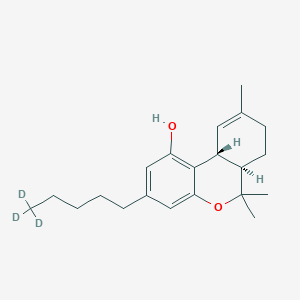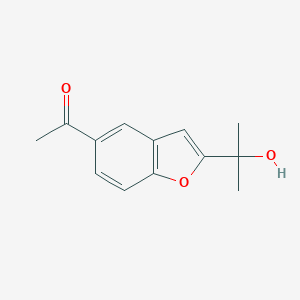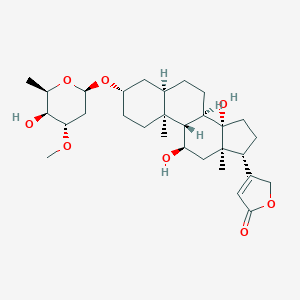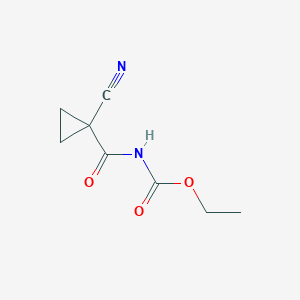
(-)-delta-9-Thc (D3)
概要
説明
Cholecalciferol, also known as Vitamin D3, is a form of Vitamin D used in the treatment of specific medical conditions such as refractory rickets, hypoparathyroidism, and familial hypophosphatemia, as well as osteoporosis and chronic kidney disease . It is synthesized in the skin by a photochemical conversion of provitamin D3 .
Synthesis Analysis
Vitamin D3 is synthesized in the skin upon UVB exposure. The UVB exposure of provitamin D3 (7-dehydrocholesterol) in the skin breaks the B-ring to form previtamin D3, which undergoes thermally induced rearrangement to vitamin D3 . A study also showed that a modified high-performance liquid chromatography (HPLC) autosampler was used for the photo-high-p,T flow synthesis of vitamin D3 .
Molecular Structure Analysis
Vitamin D3 is a secosteroid generated in the skin when 7-dehydrocholesterol located there interacts with ultraviolet irradiation . The major natural source of vitamin D is synthesis of cholecalciferol in the lower layers of the epidermis of the skin, through a photochemical reaction with Ultraviolet B (UV-B) radiation from sun exposure or UV-B lamps .
Chemical Reactions Analysis
Chemical derivatization is applied to vitamin D metabolites to increase the ionization efficiency, which is particularly important for very low abundant metabolites . Derivatization can also improve the selectivity of the LC separation . A wide variety of derivatization reagents has been reported in recent years .
Physical and Chemical Properties Analysis
Vitamin D3 is a group of fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate, and for many other biological effects . The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .
科学的研究の応用
Δ9-テトラヒドロカンナビノール-d3は、以下を含む科学研究で広く使用されています。
化学: ガスクロマトグラフィーや液体クロマトグラフィー質量分析など、さまざまな分析アプリケーションでΔ9-テトラヒドロカンナビノールの定量化のための内部標準として使用されます[][1]。
生物学: 生物系におけるΔ9-テトラヒドロカンナビノールの代謝と薬物動態を調べる研究に使用されます[][1]。
医学: 疼痛知覚、認知、食欲調節など、さまざまな生理学的プロセスに対するΔ9-テトラヒドロカンナビノールの影響を調べる臨床研究に使用されます[][1]。
産業: 医薬品や消費財など、さまざまな製品におけるΔ9-テトラヒドロカンナビノールの検出と定量化のための分析方法の開発と検証に使用されます[][1]。
作用機序
Δ9-テトラヒドロカンナビノール-d3は、体内のカンナビノイド受容体と相互作用することで効果を発揮します。 Δ9-テトラヒドロカンナビノールはこれらの受容体の部分アゴニストとして作用し、その向精神作用と生理作用を媒介するシグナル伝達経路の活性化につながります .
Safety and Hazards
将来の方向性
There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, perspectives for a future production of vitamin D biofortified fruits, vegetables, and fish will be presented .
生化学分析
Biochemical Properties
(-)-delta-9-Thc (D3) interacts with various enzymes, proteins, and other biomolecules. It is metabolized by conversion to the 25-hydroxy form and then to the 1,25-dihydroxy metabolite in the kidney, which is the bioactive form of this vitamin . This metabolite has a structure similar to other steroid hormones produced in the body .
Cellular Effects
(-)-delta-9-Thc (D3) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory, antioxidant, and neuroprotective properties support immune health, muscle function, and brain cell activity .
Molecular Mechanism
The mechanism of action of (-)-delta-9-Thc (D3) involves direct binding of the 1,25(OH)2D3 active form to the vitamin D receptor, allowing the receptor to act as a transcription factor that modulates the gene expression of transport proteins . This results in effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (-)-delta-9-Thc (D3) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (-)-delta-9-Thc (D3) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(-)-delta-9-Thc (D3) is involved in metabolic pathways that include enzymes or cofactors. It influences metabolic flux or metabolite levels . It is activated by two protein enzyme hydroxylation steps, the first in the liver and the second in the kidneys .
Transport and Distribution
(-)-delta-9-Thc (D3) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (-)-delta-9-Thc (D3) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
化学反応の分析
Δ9-テトラヒドロカンナビノール-d3は、さまざまな化学反応を受けます。これには以下が含まれます。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、分子に酸素を付加することを伴います。酸化によって生成される主な生成物には、ヒドロキシル化およびカルボキシル化誘導体があります[][1]。
還元: この反応は、分子から酸素を除去するか、水素を付加することを伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。還元によって生成される主な生成物には、脱ヒドロキシル化誘導体があります[][1]。
置換: この反応は、ある官能基を別の官能基と置換することを伴います。置換反応で使用される一般的な試薬には、ハロゲンとアルキル化剤があります。置換によって生成される主な生成物には、ハロゲン化およびアルキル化誘導体があります[][1]。
類似化合物との比較
Δ9-テトラヒドロカンナビノール-d3は、分析アプリケーションで内部標準として使用できるΔ9-テトラヒドロカンナビノールの重水素化形である点でユニークです。類似の化合物には以下が含まれます。
Δ9-テトラヒドロカンナビノール: カンナビスの主要な向精神作用成分である化合物の非重水素化形[][1]。
Δ8-テトラヒドロカンナビノール: 化学構造がわずかに異なる類似の化合物で、向精神作用もあります[][1]。
カンナビジオール: カンナビノイドには、さまざまな治療的特性を持つ、向精神作用のないカンナビノイドが含まれています[][1]。
特性
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFCXCEBYINGO-MVOYJBSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81586-39-2 | |
| Record name | 81586-39-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does using (-)-delta-9-THC (D3) improve the accuracy of THC quantification in the studies?
A1: The use of (-)-delta-9-THC (D3) as an internal standard enhances accuracy by accounting for potential analyte loss during sample preparation steps like extraction and purification. [, ] By comparing the signal ratio of THC to (-)-delta-9-THC (D3) in a sample with a known standard, researchers can more accurately determine the original THC concentration, even if some sample is lost during processing.
Q2: What analytical techniques were employed in conjunction with (-)-delta-9-THC (D3) for cannabinoid analysis?
A2: The research papers utilized sophisticated analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Ultra-high Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry (UPLC-MS/MS) [, ] coupled with (-)-delta-9-THC (D3) as an internal standard. These techniques enable the separation, identification, and quantification of cannabinoids, including THC, with high sensitivity and specificity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)






![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)

